N-Methyl-tert-butylamine

Description

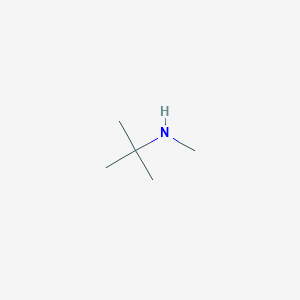

N-Methyl-tert-butylamine (CAS 14610-37-8) is a secondary amine with the molecular formula C₅H₁₃N and a molecular weight of 87.16 g/mol. It is a colorless to yellow liquid with a boiling point of 67–69°C, density of 0.727 g/mL at 25°C, and refractive index of 1.395 (20°C) . The compound is highly flammable (flash point: −15°F) and corrosive, classified under hazard codes F (flammable) and C (corrosive), with safety precautions including inert gas storage and avoidance of ignition sources .

Synthetically, it is prepared via alkylation of primary amines using methyl iodide, yielding 52% under optimized conditions . Its sterically hindered structure—a methyl group attached to a tert-butylamine backbone—renders it valuable in synthesizing asymmetric hydrazines and imides .

Properties

IUPAC Name |

N,2-dimethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-5(2,3)6-4/h6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGJEUVBUVKZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163272 | |

| Record name | N-Methyl-tert-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14610-37-8 | |

| Record name | N,2-Dimethyl-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14610-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-tert-butylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014610378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-tert-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-tert-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

LiAlH₄ Reduction of t-Butylformamide

Stein and Breit reported that t-butylformamide, synthesized from tert-butylamine and ethyl formate, undergoes exhaustive reduction with LiAlH₄:

Anhydrous THF at reflux (66°C, 6 h) affords quantitative yields, though strict exclusion of moisture is critical. Side reactions, such as over-reduction to tertiary amines, are negligible (<2%) with controlled AlH₃ stoichiometry.

Catalytic Hydrogenation

Gulia et al. achieved selective reduction using H₂ (5 bar) over Raney Ni at 120°C. This method eliminates pyrophoric reagents but requires high-pressure infrastructure. Conversions plateau at 88% due to equilibrium limitations in formamide hydrogenation.

Reductive Amination of Aldehydes

Patented by BASF, this route condenses aldehydes with tert-butylamine under H₂, producing N-MTBA via imine intermediates. For acetaldehyde:

Key Innovations:

-

Catalyst Screening: Pd/C (5 wt%) or Ru/Al₂O₃ at 10 bar H₂ maximizes selectivity (94% GC purity).

-

Byproduct Mitigation: NaOH washes post-reaction reduce tertiary amine formation to <3%.

-

Solvent-Free: Neat conditions at 100°C enhance atom economy, achieving 90.6% isolated yield.

Table 2: Reductive Amination Performance Across Substrates

| Aldehyde | Catalyst | Pressure | Temperature | Yield | Byproducts |

|---|---|---|---|---|---|

| Acetaldehyde | Pd/C | 10 bar | 100°C | 90.6% | Tertiary amine (3%) |

| Benzaldehyde | Ru/Al₂O₃ | 15 bar | 120°C | 83.0% | Benzyl alcohol (8.1%) |

Ritter Reaction with Nitriles

Although primarily used for N-tert-butyl amides, Yang et al. demonstrated that Cu(OTf)₂-catalyzed Ritter reactions between nitriles and di-tert-butyl dicarbonate (Boc₂O) can yield N-MTBA precursors. For example, acrylonitrile forms a tert-butylamide intermediate reducible to N-MTBA via LiAlH₄:

Room-temperature, solvent-free conditions (24 h, 0.5 mol% catalyst) provide 89% yield for the Ritter step, though subsequent reduction adds complexity.

Industrial-Scale Considerations

Cost Analysis

-

Reductive Methylation: Ph₂SiH₂ costs (~$450/mol) render CO₂-based methods prohibitive for bulk production.

-

Formaldehyde Route: At $0.15/mol, HCHO/HCOOH systems are economically viable but require CO₂ scrubbing.

-

Reductive Amination: Pd/C reuse for >10 cycles (87% activity retained) lowers catalyst costs to $12/kg product.

Chemical Reactions Analysis

N-Methyl-tert-butylamine, as a secondary amine, undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.

Reduction: It can be reduced to form primary amines or other derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, forming various substituted amines and amides.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Lithium aluminium hydride or catalytic hydrogenation.

Substitution reactions: Often involve alkyl halides or acyl chlorides.

Major Products:

Oxidation products: Amides or nitriles.

Reduction products: Primary amines.

Substitution products: Substituted amines and amides.

Scientific Research Applications

N-Methyl-tert-butylamine has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in the study of biological pathways and enzyme mechanisms.

Medicine: this compound is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

N-Methyl-tert-butylamine can be compared with other similar compounds such as:

tert-Butylamine: A primary amine with a similar structure but different reactivity and applications.

N-Ethyl-tert-butylamine: Another secondary amine with different substituents, leading to variations in chemical behavior and uses.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity, making it valuable in various applications .

Comparison with Similar Compounds

Key Observations :

- Synthetic Yield : N-Methyl-tert-butylamine exhibits a lower yield (52%) compared to less hindered analogs like N-methylisopropylamine (80%) and N-methylisobutylamine (67%), highlighting the impact of steric bulk on reaction efficiency .

- Tertiary vs. Secondary Amines : Tertiary amines like N,N-Dimethyl-tert-butylamine lack the reactive N–H bond, making them unsuitable for hydrazine synthesis but useful as catalysts or bases .

Reactivity in Chemical Reactions

This compound’s steric hindrance reduces its reactivity in certain transformations. For example:

- In heterocycle synthesis, it provided 69% yield of product 2 , whereas less hindered N-methylbenzylamine achieved 79% under identical conditions .

- In retro-ene reactions, its decomposition kinetics align with sterically congested transition states, contrasting with linear amines like dibutylamine .

Key Differences :

Q & A

Q. What are the common synthetic routes for N-Methyl-tert-butylamine, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation of methylamine with tert-butyl halides or via reductive amination. A general method involves reacting tert-butyl chloride with methylamine under controlled pH and temperature. Evidence from kinetic studies shows that yields (e.g., 52% in one preparation) depend on steric hindrance and transition-state crowding, which can be mitigated by optimizing solvent polarity and reaction time .

Key Parameters :

- Temperature: 0–25°C (prevents side reactions like Hofmann elimination).

- Solvent: Polar aprotic solvents (e.g., THF) enhance nucleophilicity.

- Stoichiometry: Excess methylamine improves conversion .

Q. What are the critical physicochemical properties of this compound for experimental design?

Key properties include:

Q. How should researchers safely handle and store this compound?

Due to its flammability (Category F) and corrosivity (Category C):

- Storage : Under inert gas (N₂/Ar) at +4°C; hygroscopicity necessitates airtight containers .

- Handling : Use explosion-proof equipment, avoid sparks, and wear PPE (gloves, goggles) .

- Emergency Protocols : Immediate rinsing for skin/eye contact and ethanol dilution for spills .

Advanced Research Questions

Q. What mechanisms explain the thermal decomposition of this compound, and how can they be validated experimentally?

Studies suggest a retro-ene reaction mechanism involving a dipolar transition state. Decomposition produces tert-butylene and methylamine via a concerted six-membered cyclic transition state. Kinetic analysis (e.g., first-order rate constants) and computational modeling (DFT) are used to validate this pathway. Entropic activation parameters (Δ‡S) indicate steric effects in the transition state .

Experimental Validation :

- GC-MS : Monitor volatile decomposition products (e.g., tert-butylene).

- Kinetic Isotope Effects : Compare deuterated vs. non-deuterated analogs .

Q. How can researchers resolve contradictions in reported pKa values for this compound?

Discrepancies in pKa (e.g., predicted 10.76 ± 0.20 vs. experimental estimates) arise from solvent effects and measurement techniques. To resolve:

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

Impurities like residual tert-butyl chloride or methylamine derivatives complicate quantification. Solutions include:

- GC-MS Optimization : Use capillary columns (e.g., DB-5MS) and selective ion monitoring (SIM) for low-abundance species .

- NMR Spiking : Add internal standards (e.g., 1,3,5-trimethoxybenzene) to enhance signal resolution .

- SLE (Supported Liquid Extraction) : Pre-concentrate impurities from bulk samples .

Q. What strategies improve the enantiomeric purity of this compound derivatives in asymmetric synthesis?

Chiral resolution remains challenging due to the compound’s simple structure. Approaches include:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to form diastereomeric complexes.

- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru) to invert stereochemistry during synthesis .

- HPLC with Chiral Columns : Utilize cellulose-based stationary phases for separation .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.